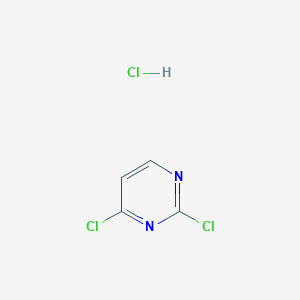

2,4-Dichloropyrimidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,4-dichloropyrimidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N2.ClH/c5-3-1-2-7-4(6)8-3;/h1-2H;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTPLPMMPOKGNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1Cl)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dichloropyrimidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloropyrimidine is a versatile heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries.[1] This halogenated pyrimidine derivative serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1][2] Its two chlorine substituents at the 2 and 4 positions of the pyrimidine ring exhibit differential reactivity, allowing for sequential and regioselective functionalization.[3] This property makes it an invaluable intermediate for creating diverse molecular scaffolds, particularly in the development of antiviral, anticancer, and antibacterial agents.[1][2][4] This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and handling of 2,4-Dichloropyrimidine, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Spectral Properties

2,4-Dichloropyrimidine typically appears as a white to off-white or light yellow crystalline solid.[4][5] It is soluble in common organic solvents like ethanol, ether, and chloroform, and sparingly soluble in water.[4][5]

Core Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 3934-20-1 | [4][6] |

| Molecular Formula | C4H2Cl2N2 | [4][6] |

| Molecular Weight | 148.98 g/mol | [2][4] |

| Melting Point | 56-62 °C | [1][2] |

| Boiling Point | ~207 °C (at 760 mmHg); 101 °C (at 23 mmHg) | [4][6] |

| Density | ~1.45 g/cm³ | [4] |

| Appearance | White to off-white crystalline solid | [4] |

Spectral Data Analysis

Detailed spectral data for 2,4-Dichloropyrimidine is available across various databases. Below is an interpretation of the expected spectral characteristics.

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region, corresponding to the two non-equivalent protons on the pyrimidine ring. The coupling between these protons would allow for their structural assignment.[7]

-

¹³C NMR: The carbon NMR spectrum will exhibit four distinct signals corresponding to the four carbon atoms in the pyrimidine ring. The carbons attached to the chlorine atoms (C2 and C4) will appear at a lower field (higher ppm) due to the deshielding effect of the electronegative chlorine atoms. The other two carbons (C5 and C6) will resonate at a higher field.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for C-H stretching of the aromatic ring, C=N and C=C stretching vibrations within the pyrimidine ring, and C-Cl stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will display a molecular ion peak (M+) corresponding to the molecular weight of 2,4-Dichloropyrimidine. Due to the presence of two chlorine atoms, characteristic isotopic patterns (M, M+2, M+4) will be observed, which is a definitive feature for compounds containing multiple chlorine atoms.

Note: Actual spectra can be accessed through publicly available databases such as PubChem and SpectraBase.[2][6]

Synthesis of 2,4-Dichloropyrimidine

The most common laboratory and industrial synthesis of 2,4-Dichloropyrimidine involves the chlorination of uracil (2,4-dihydroxypyrimidine).[3][8]

Synthetic Workflow: Chlorination of Uracil

Caption: General workflow for the synthesis of 2,4-Dichloropyrimidine from uracil.

Detailed Experimental Protocol: Synthesis from Uracil

This protocol is a generalized procedure based on established laboratory practices.[1][3]

Materials and Equipment:

-

Uracil

-

Phosphorus oxychloride (POCl₃)

-

Chloroform or Dichloromethane

-

Crushed ice

-

Saturated sodium carbonate (Na₂CO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask (thoroughly oven-dried)

-

Reflux condenser with a drying tube

-

Heating mantle with a stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add uracil (e.g., 0.82 mol, 100 g) and phosphorus oxychloride (e.g., 400 mL).[1][3] The reaction should be performed under an inert atmosphere (e.g., nitrogen) and in a well-ventilated fume hood.

-

Heating: Heat the mixture to reflux with stirring.

-

Reaction Time: Maintain the reflux with stirring for 3.5 to 4 hours.[1][3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Removal of Excess Reagent: After the reaction is complete, cool the mixture and carefully remove the excess phosphorus oxychloride under reduced pressure (in vacuo) at 323 K.[1]

-

Quenching: Cautiously pour the remaining oil onto crushed ice (50 g).[1] This step is highly exothermic and should be performed with extreme care.

-

Extraction: Extract the aqueous mixture with chloroform (3 x 50 mL).[1]

-

Washing: Combine the organic extracts and wash them with a dilute sodium carbonate solution to neutralize any remaining acid, followed by a wash with brine.[1]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator to yield the crude 2,4-dichloropyrimidine.[3]

-

Purification: The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent like petroleum ether.[4]

Reactivity and Synthetic Applications

The two chlorine atoms on the pyrimidine ring are activated towards nucleophilic aromatic substitution (SNAr), making 2,4-dichloropyrimidine a valuable synthetic intermediate.[4][9]

Regioselective Nucleophilic Aromatic Substitution (SNAr)

Generally, nucleophilic substitution occurs preferentially at the C-4 position of the pyrimidine ring.[9][10] This regioselectivity is attributed to the electronic properties of the pyrimidine ring. However, the nature of the nucleophile and the reaction conditions can influence this selectivity.[9] Substitution at the C-2 position typically requires more forcing conditions, such as higher temperatures and longer reaction times.[9]

Caption: Regioselectivity in SNAr of 2,4-Dichloropyrimidine.

Palladium-Catalyzed Cross-Coupling Reactions

2,4-Dichloropyrimidine is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of aryl and heteroaryl groups onto the pyrimidine core. Similar to SNAr reactions, the Suzuki coupling also exhibits a preference for the C-4 position.

Experimental Protocol: Suzuki Coupling of 2,4-Dichloropyrimidine

This protocol is adapted from a study on the microwave-assisted regioselective Suzuki coupling of 2,4-dichloropyrimidines.[9][11]

Materials:

-

2,4-Dichloropyrimidine (1.0 mmol)

-

Phenylboronic acid (1.0 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 mmol)

-

1,4-Dioxane (7 mL)

Procedure:

-

Reaction Setup: To a reaction vessel, add 2,4-dichloropyrimidine (149 mg, 1.0 mmol), phenylboronic acid (122 mg, 1.0 mmol), potassium carbonate (415 mg, 3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).[9]

-

Solvent Addition: Add 7 mL of 1,4-dioxane to the vessel.[9]

-

Reaction Conditions: The reaction mixture is heated to 100 °C for 24 hours.[9] Alternatively, for a more rapid reaction, microwave irradiation at 100 °C for 15 minutes can be employed with a lower catalyst loading (0.5 mol%).[11]

-

Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.[9]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2-chloro-4-phenylpyrimidine.[9]

Caption: General workflow for the Suzuki coupling of 2,4-Dichloropyrimidine.

Safety and Handling

2,4-Dichloropyrimidine is classified as an irritant and may cause skin, eye, and respiratory irritation.[4][6] It is combustible and should be kept away from high heat and open flames.[4]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety goggles (eyeshields), and a dust mask (type N95 or equivalent).[6]

-

Handling: Wash hands and any exposed skin thoroughly after handling.[12] Avoid breathing dust, fumes, or vapors.[12] Use only in a well-ventilated area.[12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] Keep away from strong oxidizing agents and strong acids.[12]

-

First Aid:

-

Eyes: In case of contact, rinse cautiously with water for several minutes.[12] If eye irritation persists, seek medical attention.[12]

-

Skin: If on skin, wash with plenty of soap and water.[12] If skin irritation occurs, get medical advice.[12]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[12]

-

Conclusion

2,4-Dichloropyrimidine is a cornerstone intermediate in modern organic and medicinal chemistry. Its well-defined reactivity, particularly the regioselective nature of its substitution reactions, provides a reliable and versatile platform for the synthesis of a multitude of complex molecules. A thorough understanding of its properties, synthetic routes, and handling requirements, as detailed in this guide, is paramount for its safe and effective application in the laboratory and beyond. The continued exploration of its reactivity will undoubtedly lead to the development of novel pharmaceuticals and other valuable chemical entities.

References

- A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. (n.d.). Benchchem.

- 2,4-Dichloropyrimidine synthesis. (n.d.). ChemicalBook.

- 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531. (n.d.). PubChem.

- Pyrimidine, 2,4-dichloro-. (n.d.). NIST WebBook.

- One-pot Double Suzuki Couplings of Dichloropyrimidines. (2010). Synthesis, 2010(16), 2721–2724.

- A kind of preparation method of 2,4-dichloropyrimidine and its derivatives. (2020).

- Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil). (n.d.). Benchchem.

- Chen, Y., Fang, Z., & Wei, P. (2009). 2,4-Dichloropyrimidine. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1648.

- 2,4-Dichloropyrimidine - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.

- Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof. (n.d.).

- Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1948.

- 2,4-Dichloropyrimidine(3934-20-1) IR Spectrum. (n.d.). ChemicalBook.

- Anderson, S. C., & Hulce, M. (2010). One-Pot Double Suzuki Couplings of Dichloropyrimidines.

- Pyrimidine, 2,4-dichloro-. (n.d.). NIST Chemistry WebBook.

- 2,4-Dichloropyrimidine(3934-20-1) 1H NMR spectrum. (n.d.). ChemicalBook.

- Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.

- (PDF) 2,4-Dichloropyrimidine. (2009).

- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. (n.d.). CompChem.

- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2022). Synlett, 33(01), 1-6.

Sources

- 1. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. benchchem.com [benchchem.com]

- 4. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. A kind of preparation method of 2,4-dichloropyrimidine and its derivatives - Eureka | Patsnap [eureka.patsnap.com]

- 6. 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 8. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

2,4-Dichloropyrimidine melting point and physical appearance

An In-depth Technical Guide to the Physical Properties of 2,4-Dichloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloropyrimidine (CAS No. 3934-20-1) is a pivotal heterocyclic intermediate in the synthesis of a multitude of pharmaceutical and agrochemical agents.[1][2][3] A precise understanding of its fundamental physical properties, particularly its physical appearance and melting point, is critical for its effective use in research and development, ensuring reaction efficiency, and maintaining batch-to-batch consistency. This guide provides a comprehensive analysis of these characteristics, addresses notable discrepancies in reported data, and presents a standardized protocol for experimental verification.

Introduction: The Significance of Physical Properties in Synthesis

2,4-Dichloropyrimidine is a highly versatile building block, primarily due to the reactivity of its two chlorine atoms, which are susceptible to nucleophilic substitution.[4][5] This reactivity allows for the strategic functionalization of the pyrimidine ring, making it a cornerstone in the synthesis of kinase inhibitors for cancer therapy, antiviral agents, and various crop protection agents.[1][2][4]

For the medicinal or process chemist, the physical state of a starting material is the first point of quality control. Properties like color, form, and melting point serve as immediate indicators of purity and identity. An unexpected melting point, for instance, can signal the presence of impurities, a different polymorphic form, or even an incorrect substance, any of which could have profound implications for the success of a synthetic campaign, affecting yield, purity of the final product, and reaction kinetics.

Chemical Identity

A clear identification of the compound is paramount before delving into its physical characteristics.

| Identifier | Value | Source(s) |

| Chemical Name | 2,4-Dichloropyrimidine | [4][5] |

| CAS Number | 3934-20-1 | [4][5][6] |

| Molecular Formula | C4H2Cl2N2 | [4][5][6] |

| Molecular Weight | ~148.98 g/mol | [2][3][4][7] |

| Synonyms | 2,4-Dichloro-1,3-diazine, Pyrimidine, 2,4-dichloro- | [4] |

| Structure | ||

|

A Comprehensive Analysis of Physical Properties

Physical Appearance: More Than Just Color

Across various suppliers and safety data sheets, 2,4-Dichloropyrimidine is consistently described as a solid at room temperature.[5][6][8] However, the reported appearance exhibits some variation:

-

Form: It is typically supplied as a crystalline solid, powder, or in chunks.[9][10]

-

Color: The color is most commonly reported as white to off-white.[4][5][11] Several sources also note a light yellow, light-brown, or even a light blue hue.[1][2][11][12]

-

Odor: A "slightly characteristic odor" has also been noted.[5]

The variation in color from pure white to off-white or yellow is often indicative of trace impurities or slight degradation. For high-purity applications, such as in the synthesis of active pharmaceutical ingredients (APIs), a white crystalline appearance is generally preferred. The compound is also noted to be light-sensitive, which necessitates proper storage in dark, tightly sealed containers to prevent degradation that could alter its physical appearance and reactivity.[9]

Melting Point: A Critical Discrepancy

The melting point is a critical parameter for assessing the purity of a crystalline solid. A sharp melting range typically indicates high purity, while a broad or depressed range suggests the presence of impurities. The literature and supplier data for 2,4-Dichloropyrimidine present a notable and significant discrepancy in reported melting points.

| Reported Melting Point Range (°C) | Source(s) |

| 56 - 62 | [2][3] |

| 57 - 62 | [5][6][10] |

| 57 - 61 | [8][11][13] |

| 57 - 60 | [1] |

| 36 - 38 | [4] |

The overwhelming consensus from a multitude of chemical suppliers and databases places the melting point in the 56-62 °C range.[1][2][3][5][6][8][10][11][13] The value of 36-38 °C is an outlier but is present in the literature.[4]

Expert Analysis of the Discrepancy: There are several potential expert-level explanations for this significant variance:

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a distinct melting point. The conditions of its synthesis and purification, such as the solvent used for recrystallization and the rate of cooling, can favor the formation of one polymorph over another. The lower melting point could correspond to a less stable, metastable polymorph.

-

Impurities: The presence of impurities, particularly residual solvent or starting materials from its synthesis (e.g., from the chlorination of uracil), would lead to a depression and broadening of the melting point range.[8][13] However, an impurity would not typically be expected to cause such a large, discrete drop of ~20 °C.

-

Hydration: The presence of water molecules in the crystal lattice could form a hydrate with a different melting point. Given its slight solubility in water, this is a plausible consideration.

-

Reporting Error: It is also possible that the lower value is a typographical or historical error that has been propagated in some databases.

For the practicing scientist, this discrepancy underscores the importance of in-house verification. Relying solely on a Certificate of Analysis (CoA) without experimental confirmation can be risky. The melting point should be experimentally determined upon receipt of a new batch of the reagent to confirm its identity and purity against a trusted internal standard.

Experimental Protocol: SOP for Melting Point Determination

This section provides a self-validating, step-by-step protocol for the accurate determination of the melting point of 2,4-Dichloropyrimidine using a digital capillary melting point apparatus.

Objective: To accurately determine the melting point range of a supplied sample of 2,4-Dichloropyrimidine.

Apparatus:

-

Digital melting point apparatus (e.g., Stuart SMP10, Mettler Toledo MP50)

-

Capillary tubes (closed at one end)

-

Spatula

-

Watch glass

-

Mortar and pestle

Procedure:

-

Sample Preparation:

-

Place a small amount (~10-20 mg) of the 2,4-Dichloropyrimidine sample onto a clean, dry watch glass.

-

If the sample consists of large crystals or chunks, gently grind it into a fine powder using a mortar and pestle. This ensures uniform packing and efficient heat transfer.

-

Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube.

-

Invert the tube and tap the closed end gently on a hard surface to cause the powder to fall to the bottom. Repeat until a packed column of 2-3 mm in height is achieved.

-

-

Instrument Setup & Measurement:

-

Set the starting temperature on the apparatus to ~50 °C (approximately 10 °C below the lowest expected melting point).

-

Set a heating ramp rate of 1-2 °C per minute. A slow ramp rate is crucial for accurate determination.

-

Insert the packed capillary tube into the sample holder of the apparatus.

-

Begin the heating program.

-

-

Observation and Recording:

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (T1).

-

Continue observing and record the temperature at which the entire sample has melted into a clear liquid (T2).

-

The melting point is reported as the range T1 - T2.

-

-

Data Interpretation:

-

A sharp range (≤ 1 °C) indicates high purity.

-

A broad range (> 2 °C) or a range lower than the accepted 56-62 °C value suggests the presence of impurities.

-

Workflow Diagram

The following diagram illustrates the logical flow of the melting point determination protocol.

Sources

- 1. (CAS 3934-20-1) 2,4-Dichloro Pyrimidine [nsrlaboratories.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,4-Dichloropyrimidine (CAS 3934-20-1) Manufacturer, Supplier [vandvpharma.com]

- 4. srinichem.com [srinichem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 2,4-二氯嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2,4-Dichloropyrimidine | 3934-20-1 [chemicalbook.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. 2,4-Dichloropyrimidine, 98+% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 11. rvrlabs.com [rvrlabs.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. nbinno.com [nbinno.com]

Advanced Handling and Safety Protocols for 2,4-Dichloropyrimidine in Pharmaceutical Synthesis

Executive Summary

As a critical building block in modern medicinal chemistry, 2,4-Dichloropyrimidine (CAS: 3934-20-1) is ubiquitous in the synthesis of kinase inhibitors, antiviral agents, and agrochemicals[1]. However, the very physicochemical properties that make this heterocyclic compound synthetically valuable—namely, the highly electrophilic nature of its halogenated positions—also render it a significant occupational hazard[2].

This whitepaper provides an in-depth, mechanistic guide to the safe handling, storage, and emergency management of 2,4-Dichloropyrimidine. Designed for researchers and drug development professionals, this guide synthesizes material safety data sheet (MSDS) directives with field-proven laboratory protocols to ensure both scientific integrity and personnel safety.

Physicochemical Profiling and Mechanistic Toxicology

To handle a chemical safely, one must first understand the causality behind its reactivity. 2,4-Dichloropyrimidine features a six-membered aromatic ring with two electronegative nitrogen atoms. These heteroatoms withdraw electron density from the ring, leaving the chlorine-substituted carbons at positions 2 and 4 highly electron-deficient[1].

The C4 position is particularly susceptible to nucleophilic aromatic substitution (

Quantitative Data & Safety Implications

| Property | Value | Causality / Safety Implication |

| Molecular Weight | 148.98 g/mol [3] | Small molecular size allows for rapid penetration through porous materials and compromised dermal barriers. |

| Melting Point | 59.0 - 62.0 °C | Exists as a solid at room temperature; presents a significant dust generation and inhalation hazard[4]. |

| Boiling Point | 101 °C at 23 mmHg[2] | Low volatility at standard pressure, but will sublime or vaporize under vacuum or elevated heat. |

| Appearance | White to off-white solid | Easily mistaken for benign laboratory salts; requires strict, unambiguous labeling. |

| Solubility | Soluble in EtOH, Ether[1] | High organic solubility means organic solvents can act as carriers, driving the chemical through protective gloves into the skin. |

Logical Relationship: Reactivity vs. Hazard

The dual nature of 2,4-Dichloropyrimidine as both a synthetic asset and a biological hazard is mapped below. Understanding this pathway is critical for designing effective engineering controls.

Caption: Mechanistic pathway showing how electrophilic reactivity drives both synthetic utility and biological hazards.

According to the Globally Harmonized System (GHS), the compound triggers specific hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[5].

Standard Operating Procedure: Safe Handling & Dispensing

To mitigate the hazards outlined above, handling 2,4-Dichloropyrimidine requires a self-validating workflow that prioritizes dust suppression and barrier protection.

Caption: Workflow for the controlled handling and dispensing of 2,4-Dichloropyrimidine.

Protocol 1: Safe Dispensing and Solution Preparation

-

Step 1: Environmental Preparation. Operate exclusively within a certified Class II chemical fume hood[4].

-

Causality: The compound has a high propensity to form fine, irritating dust clouds. A face velocity of 80-100 fpm ensures aerosolized particulates are captured before reaching the operator's breathing zone.

-

-

Step 2: PPE Donning. Equip standard laboratory attire, chemical-resistant safety goggles, and double nitrile gloves[6].

-

Causality: Double-gloving allows the outer glove to be immediately discarded if contaminated, preventing transfer to the skin. If handling the compound in organic solvents (e.g., DMF), consider fluorocaoutchouc (Viton) gloves, as standard nitrile may degrade[6].

-

-

Step 3: Static Mitigation. Use an anti-static weighing boat and a grounded spatula.

-

Causality: Accumulations of fine pyrimidine dust can burn rapidly if ignited by a static discharge[6].

-

-

Step 4: Transfer and Solubilization. Weigh the required mass and transfer it directly into a pre-purged (Nitrogen/Argon) reaction flask. Immediately dissolve in the target solvent.

-

Causality: Solubilizing the solid immediately mitigates the inhalation hazard of the dust and stabilizes the electrophile for subsequent nucleophilic substitution.

-

-

Step 5: System Validation (Self-Validating Step). Before initiating the reaction, visually confirm the complete dissolution of the solid in the closed vessel. Monitor the vessel for pressure drops to ensure the integrity of the closed system, confirming no residual dust hazard remains.

Standard Operating Procedure: Emergency Spill Containment

In the event of a spill, the primary objective is to prevent aerosolization of the crystalline powder[4].

Protocol 2: Spill Containment and Neutralization

-

Step 1: Isolation. Evacuate non-essential personnel and secure the area[5].

-

Causality: Prevents the mechanical tracking of the chemical and limits ambient respiratory exposure to the dust.

-

-

Step 2: Respiratory Protection. Don a NIOSH-approved N95 or P100 particulate respirator before approaching the spill[2].

-

Causality: Sweeping or mechanical disruption of the solid will aerosolize the chemical, triggering severe respiratory irritation (H335)[5].

-

-

Step 3: Dust Suppression. Do not dry sweep. Lightly mist the spilled solid with a compatible, non-reactive liquid or cover with a damp inert absorbent pad[4].

-

Causality: Dry sweeping vigorously aerosolizes the sensitizing dust. Dampening the solid binds the particulates together.

-

-

Step 4: Collection. Use a non-sparking tool to scoop the dampened material into a compatible, sealable hazardous waste container.

-

Causality: Halogenated organics must be segregated for high-temperature incineration equipped with a flue gas scrubber to prevent environmental contamination[7].

-

-

Step 5: Area Validation (Self-Validating Step). After bulk cleanup, wipe the affected area with a solvent-dampened cloth (e.g., ethanol). Utilize a UV lamp (as pyrimidines heavily absorb UV light) to inspect the surface and confirm the absolute absence of residual crystalline powder before declaring the area safe for normal operations.

References

- AK Scientific, Inc. (n.d.). 2,4-Dichloropyrimidine Safety Data Sheet.

- Santa Cruz Biotechnology. (n.d.). 2,4-Dichloropyrimidine.

- Synquest Labs. (n.d.). 2,4-Dichloropyrimidine Safety Data Sheet.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dichloropyrimidine, 97%.

- Srini Chem. (n.d.). 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety.

- PubChem - NIH. (n.d.). 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531.

- Tokyo Chemical Industry (TCI). (n.d.). 2,4-Dichloropyrimidine | 3934-20-1.

- Sigma-Aldrich. (n.d.). 2,4-Dichloropyrimidine 98 3934-20-1.

Sources

- 1. srinichem.com [srinichem.com]

- 2. 2,4-Dichloropyrimidine 98 3934-20-1 [sigmaaldrich.com]

- 3. 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. aksci.com [aksci.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. synquestlabs.com [synquestlabs.com]

Methodological & Application

regioselective SNAr reaction conditions for 2,4-Dichloropyrimidine

Application Note: Regioselective Strategies for 2,4-Dichloropyrimidine

Executive Summary

The functionalization of 2,4-dichloropyrimidine is a cornerstone reaction in medicinal chemistry, particularly for kinase inhibitors and nucleotide analogs. The core challenge lies in the regioselectivity between the two electrophilic chloride sites: C2 and C4.[1]

While the C4 position is intrinsically more reactive , achieving high regioselectivity (>95:5) requires strict kinetic control to prevent bis-substitution or C2 byproducts. Conversely, accessing the C2-substituted product first is electronically disfavored and typically requires transition metal catalysis or specific directing groups.

This guide details the mechanistic basis for this selectivity, provides a validated protocol for C4-selective amination, and outlines the sequential workflow for accessing 2,4-disubstituted pyrimidines.

Mechanistic Principles: The "C4 Rule"

To design effective experiments, one must understand why C4 is the preferred site of attack.

Electronic Bias and Intermediate Stability

In nucleophilic aromatic substitution (

-

C4 Attack (Para-like): Nucleophilic attack at C4 generates a negative charge delocalized onto N1 and N3 . The resonance structure where the negative charge resides on N1 is particularly stable because it mimics a para-quinoid system.

-

C2 Attack (Ortho-like): Attack at C2 delocalizes charge onto N1 and N3 as well, but the resulting intermediate resembles an ortho-quinoid system, which is higher in energy and sterically more congested due to the flanking chlorides.

-

LUMO Coefficient: Quantum Mechanical (QM) calculations confirm that the LUMO coefficient is significantly larger at C4, making it the "softer" and more electrophilic center.

The Temperature Factor

-

Kinetic Control (Low Temp): Favors the lower activation energy pathway

C4 Substitution . -

Thermodynamic Control (High Temp): Increases the rate of C2 attack and, more critically, the rate of the second substitution (bis-product formation).

Figure 1: Kinetic competition between C4 and C2 pathways. The lower activation barrier for C4 leads to high regioselectivity under mild conditions.

Critical Reaction Parameters

| Parameter | Recommendation for C4 Selectivity | Rationale |

| Stoichiometry | 0.95 - 1.05 eq. of Nucleophile | Excess nucleophile drives the second substitution (C2) leading to bis-products. |

| Temperature | -78°C to 0°C (Initial), then RT | Low temperature ensures only the lowest energy barrier (C4) is crossed. |

| Base | DIPEA or TEA (1.1 eq) | Non-nucleophilic bases prevent competitive hydrolysis (to uracils) or base-mediated substitution. |

| Solvent | THF, EtOH, or IPA | Protic solvents (alcohols) can accelerate |

| Addition Mode | Slow Addition of Nucleophile | Keeping local nucleophile concentration low prevents "hot spots" that cause bis-substitution. |

Validated Protocols

Protocol A: High-Fidelity C4-Selective Amination

Target: Mono-functionalization at the C4 position with >95% regioselectivity.

Reagents:

-

2,4-Dichloropyrimidine (1.0 eq)[2]

-

Amine Nucleophile (1.0 eq)

-

Diisopropylethylamine (DIPEA) (1.2 eq)

-

Solvent: Ethanol (EtOH) or Tetrahydrofuran (THF) [0.2 M]

Procedure:

-

Preparation: Dissolve 2,4-dichloropyrimidine (1.0 eq) in the chosen solvent (EtOH or THF) in a round-bottom flask. Cool the solution to 0°C using an ice bath.

-

Note: For highly reactive amines (e.g., pyrrolidine, morpholine), cool to -20°C or -78°C .

-

-

Base Addition: Add DIPEA (1.2 eq) to the cold solution.

-

Nucleophile Addition: Dissolve the amine (1.0 eq) in a minimal amount of solvent. Add this solution dropwise over 15–30 minutes to the stirring pyrimidine solution.

-

Critical: Rapid addition results in bis-substitution byproducts.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) naturally. Monitor by TLC/LC-MS.

-

Endpoint: Consumption of starting material. Trace bis-product is acceptable (<5%).

-

-

Workup:

-

If in EtOH: Concentrate in vacuo. Resuspend in EtOAc/Water.

-

If in THF: Dilute directly with EtOAc and wash with water and brine.

-

-

Purification: Flash column chromatography (Hexane/EtOAc). The C4 isomer is typically less polar than the bis-product.

Protocol B: Sequential Functionalization (C4 then C2)

Target: Synthesis of asymmetric 2,4-diaminopyrimidines.

Concept: The C2-chloride in the C4-substituted product is deactivated (less electrophilic) because the C4-amine donates electron density into the ring. Therefore, the second step requires forcing conditions .

Procedure:

-

Step 1 (C4): Perform Protocol A. Isolate the intermediate.

-

Step 2 (C2): Dissolve the C4-amino-2-chloropyrimidine in a high-boiling polar solvent (e.g., n-Butanol , DMSO , or DMAc ).

-

Reagents: Add the second amine (excess, 2.0–3.0 eq) and a base (DIPEA or

, 3.0 eq). -

Reaction: Heat to 80°C – 120°C (or reflux if using n-Butanol).

-

Microwave Option: 120°C for 30–60 mins in microwave vials often improves yield and cleanliness.

-

-

Workup: Standard aqueous extraction.

Advanced Workflow & Troubleshooting

Figure 2: Decision tree for sequential functionalization and troubleshooting common selectivity issues.

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| High levels of Bis-product (>10%) | Temperature too high or local excess of nucleophile. | Cool reaction to -20°C or -40°C. Dilute nucleophile further before addition. |

| Reaction stalls at Step 2 (C2) | Deactivation of the ring by the C4-substituent. | Switch solvent to polar aprotic (DMSO/NMP). Increase temperature. Use microwave irradiation. |

| Regioselectivity is poor (~1:1) | Steric hindrance at C4 or "matching" reactivity. | Use a Lewis Acid catalyst ( |

| Need C2-Selectivity First? | Electronic bias favors C4. | Impossible via standard |

References

-

Regioselective Amination of 2,4-Dichloropyrimidines (General Protocol)

-

Inverting Selectivity (C2-Selective)

-

Mechanistic Insight (LUMO/QM Analysis)

- Source: WuXi AppTec

- Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines

-

URL:[Link]

-

Technical Support & Optimiz

Sources

- 1. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Troubleshooting & Optimization

Technical Support Center: Handling & Storage of 2,4-Dichloropyrimidine

Welcome to the Technical Support Center for 2,4-Dichloropyrimidine (CAS 3934-20-1) . This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this highly reactive intermediate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and pharmaceutical synthesis[1][2].

Below, you will find a mechanistic breakdown of its degradation pathways, troubleshooting FAQs, quantitative storage data, and field-validated protocols to ensure the integrity of your reagents.

Mechanistic Overview: The Causality of Hydrolysis

To prevent the degradation of 2,4-Dichloropyrimidine, one must first understand why it degrades. The compound's utility in synthesis stems from the same properties that make it highly unstable in ambient conditions:

-

Electron Deficiency: The pyrimidine ring contains two highly electronegative nitrogen atoms. Through both inductive and resonance effects, these nitrogens withdraw electron density from the ring, leaving the carbon atoms at positions 2 and 4 severely electron-deficient (electrophilic)[2].

-

Nucleophilic Aromatic Substitution (

): Because the C-Cl bonds are highly electrophilic and chlorine is an excellent leaving group, the molecule is primed for nucleophilic attack. -

Moisture as a Nucleophile: Even trace amounts of ambient atmospheric moisture (

) act as a nucleophile. Water attacks the C2 or C4 positions, cleaving the C-Cl bond and releasing Hydrogen Chloride (HCl) gas[3][4]. This hydrolysis converts the starting material into 2-chloro-4-hydroxypyrimidine, 4-chloro-2-hydroxypyrimidine, or fully hydrolyzed uracil derivatives[5].

Logical causality of 2,4-Dichloropyrimidine hydrolysis via ambient moisture exposure.

Troubleshooting & FAQs

Q: My 2,4-Dichloropyrimidine has turned from a free-flowing white powder into a sticky, off-white paste. What happened? A: This is the classic physical manifestation of moisture-induced hydrolysis. As the C-Cl bonds hydrolyze, HCl gas is released as a byproduct[3][4]. The newly formed hydroxypyrimidines possess different melting points and are highly hygroscopic, causing the remaining powder to absorb more moisture, clump, and eventually form a paste.

Q: I stored my bulk bottle in the refrigerator (4°C), but it still degraded. Why? A: Temperature control alone is insufficient. While refrigeration slows the kinetic rate of hydrolysis, laboratory refrigerators are notoriously humid environments. If a cold container is opened in ambient air, condensation immediately forms on the inner walls of the bottle, introducing water directly to the chemical[5]. You must allow the bottle to warm to room temperature in a desiccator before opening it.

Q: Should I use Nitrogen (

Q: Is 2,4-Dichloropyrimidine sensitive to light? A: Yes. Prolonged exposure to UV/visible light can induce radical-mediated degradation pathways. It must be stored in amber glass or a dark environment[4][6].

Quantitative Data: Storage Strategies

The table below summarizes the expected shelf-life of 2,4-Dichloropyrimidine based on various storage parameters.

| Storage Strategy | Temperature | Atmosphere | Container Sealing | Expected Shelf-Life | Est. Degradation Rate |

| Optimal (Long-Term) | -20°C | Argon ( | Amber glass, PTFE septum, Parafilm | > 12 months | < 1% per year |

| Acceptable (Short-Term) | 2–8°C | Nitrogen ( | Clear glass (in dark box), Parafilm | 3–6 months | ~5% over 6 months |

| Suboptimal (Benchtop) | 20–25°C | Ambient Air | Standard screw cap | < 1 month | > 50% within weeks |

Standard Operating Procedure: Anhydrous Aliquoting

To prevent the degradation of bulk 2,4-Dichloropyrimidine, it should never be repeatedly opened. Instead, use the following self-validating protocol to divide the bulk material into single-use aliquots upon receipt.

Protocol: Glovebox Aliquoting and Self-Validation

Step 1: Equipment Preparation Dry amber glass vials and PTFE-lined screw caps in a laboratory oven at 120°C for a minimum of 4 hours. Transfer the hot vials directly into a vacuum desiccator or the antechamber of a glovebox to cool under a vacuum.

Step 2: Atmosphere Control

Perform all transfers inside a glovebox maintained under an Argon atmosphere (Strict limits: <1 ppm

Step 3: Aliquoting Weigh the bulk 2,4-Dichloropyrimidine into the pre-dried amber vials. Size the aliquots based on your typical reaction scale (e.g., 500 mg or 1 g per vial) to ensure a vial is only opened once and fully consumed.

Step 4: Sealing Seal the vials tightly with the PTFE-lined caps while still inside the Argon atmosphere. Upon removing the vials from the glovebox, immediately wrap the cap junction tightly with Parafilm to create a secondary barrier against gas exchange. Store at -20°C[1].

Step 5: System Validation (Self-Check) Trust, but verify. To validate the integrity of your stored aliquots over time, utilize this self-validating analytical check before running a critical reaction:

-

TLC Check: Dissolve 1 mg of the stored solid in anhydrous dichloromethane. Spot it on a silica TLC plate and elute with Hexanes/Ethyl Acetate (3:1). Pure 2,4-Dichloropyrimidine will migrate as a single, high-

spot. If a highly polar spot remains at the baseline, hydrolysis has occurred. -

NMR Check: In

NMR (

Step-by-step workflow for the anhydrous aliquoting and long-term storage of 2,4-Dichloropyrimidine.

References

1.[3] Title: 14 - SAFETY DATA SHEET: (September 05 2014) 2,4-Dichloropyrimidine Source: fishersci.com URL:

2.[6] Title: TCI AMERICA - Spectrum Chemical Source: spectrumchemical.com URL:

3.[4] Title: Material Safety Data Sheet - 2,4-Dichloropyrimidine, 97% - Cole-Parmer Source: coleparmer.com URL:

4.[1] Title: Best 2-4 Dichloropyrimidine Manufacturers In India - lifechem pharma Source: lifechempharma.com URL:

5.[5] Title: Preventing decomposition of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine during reactions - Benchchem Source: benchchem.com URL:

6.[2] Title: Discovery of Amino Acid-Functionalized Multisubstituted Pyrimidines as Novel Efficient Antiviral Agents Against Enteroviruses - ACS Publications Source: acs.org URL:

Sources

Technical Support Center: Controlling Side Reactions in 2,4-Dichloropyrimidine Amination

Welcome to the technical support center for the amination of 2,4-dichloropyrimidine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile scaffold. We will move beyond simple procedural outlines to explore the mechanistic underpinnings of common side reactions, providing you with the expert insights needed to troubleshoot and optimize your synthetic strategies.

The functionalization of 2,4-dichloropyrimidine via nucleophilic aromatic substitution (SNAr) is a cornerstone of medicinal chemistry, enabling the synthesis of a vast array of bioactive molecules. However, the inherent reactivity of the dichloropyrimidine core presents several challenges, including controlling regioselectivity, preventing over-reaction, and mitigating hydrolysis. This guide provides a structured, question-and-answer-based approach to mastering these challenges.

Core Concepts: Understanding Reactivity and Selectivity

The reactivity of the two chlorine atoms on the pyrimidine ring is not identical. Generally, the C4 position is more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. This preference is rooted in the electronic structure of the pyrimidine ring; the Lowest Unoccupied Molecular Orbital (LUMO) typically has a larger coefficient at the C4 carbon, indicating it is the preferred site for initial nucleophilic attack.[1][2]

However, this innate preference is not absolute. It can be modulated or even completely reversed by a variety of factors, which are often the source of unexpected side products. Understanding these factors is the key to controlling your reaction's outcome.

Frequently Asked Questions (FAQs)

Q1: I am consistently getting a mixture of C2 and C4 substituted isomers that are difficult to separate. How can I improve C4 selectivity?

This is the most common challenge. Achieving high C4 selectivity often requires moving beyond standard SNAr conditions.

-

For Aliphatic Secondary Amines: The most robust solution is to employ a palladium-catalyzed Buchwald-Hartwig amination . Using a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) with a suitable palladium catalyst/ligand system can provide outstanding C4 selectivity (>30:1).[3][4] The order of addition is critical in these reactions.[2][3]

-

For Aromatic Amines (Anilines): High C4 selectivity can often be achieved without a catalyst . The key is to deprotonate the aniline with a strong base like LiHMDS to form the more nucleophilic anilide anion, which then reacts with high regioselectivity.[3]

-

General SNAr: If you must use standard SNAr, systematically screen solvents and bases. Conditions such as using diisopropylethylamine (DIPEA) in n-butanol have been reported to improve C4 preference.[2]

Q2: My goal is to synthesize the C2-amino isomer. Is this feasible?

Yes, but it requires overriding the inherent C4 preference. There are two primary strategies:

-

Substrate Modification: The presence of an electron-donating group (EDG) at the C6 position can electronically favor nucleophilic attack at C2.[1][2]

-

Nucleophile Choice: With a C5 electron-withdrawing group (EWG) present, using a tertiary amine nucleophile can lead to excellent C2 selectivity.[5][6] The reaction proceeds via an intermediate that undergoes in-situ N-dealkylation to yield a product equivalent to reaction with a secondary amine at the C2 position.[5][6]

Q3: My reaction is producing a significant amount of the di-substituted product. How can I prevent this?

The formation of a di-amino byproduct occurs when the initially formed mono-substituted product reacts again with the amine nucleophile. This is a classic issue of reaction control.

-

Control Stoichiometry: Avoid using a large excess of the amine. A slight excess (e.g., 1.05 to 1.2 equivalents) is typically sufficient.[2]

-

Lower the Temperature: Higher temperatures increase the rate of the second substitution. Running the reaction at the lowest effective temperature can dramatically improve selectivity for the mono-substituted product.[2]

-

Monitor the Reaction: Closely monitor the reaction's progress by TLC or LC-MS. Quench the reaction as soon as the desired mono-amino product reaches its maximum concentration, before significant di-substitution occurs.[2]

Q4: My yields are low, and I'm seeing polar impurities on my TLC plate, suggesting hydrolysis. What is the cause and solution?

The chlorine atoms on the pyrimidine ring are susceptible to hydrolysis, which converts them to hydroxyl groups. This is a common side reaction if proper precautions are not taken.

-

Cause: The primary culprit is water. This can be introduced from wet solvents, reagents, or exposure to atmospheric moisture.[7]

-

Solution: Rigorous anhydrous conditions are essential. Use freshly dried solvents, ensure all glassware is oven- or flame-dried, and run the reaction under an inert atmosphere (e.g., argon or nitrogen).[7]

Troubleshooting Guide: A Deeper Dive

| Problem | Possible Cause(s) | Actionable Solutions & Scientific Rationale |

| Poor C4-Selectivity | 1. The nucleophile has low intrinsic selectivity under SNAr conditions. 2. Steric hindrance near the C4 position. 3. Reaction temperature is too high, leading to scrambling or reaction at the less-favored C2 site. | 1. Switch to a Catalyzed System: For aliphatic amines, a Pd-catalyzed Buchwald-Hartwig reaction is the method of choice. The catalytic cycle and ligand sphere create a different steric and electronic environment that strongly favors C4.[2][3] 2. Optimize Non-Catalyzed Conditions: Screen different solvents and bases. A change in solvent can alter the solvation of the transition state, influencing the energy barrier for attack at C2 vs. C4. 3. Lower the Temperature: Kinetic control is favored at lower temperatures. The activation energy for substitution at C4 is generally lower, so reducing thermal energy will amplify this difference, improving selectivity.[2] |

| Formation of Di-amino Byproduct | 1. Stoichiometry of the amine nucleophile is too high. 2. Reaction is run for too long. | 1. Use Precise Stoichiometry: Limit the amine to 1.05-1.2 equivalents. This ensures that once the starting material is consumed, there is minimal excess nucleophile to drive the second substitution. 2. Implement Reaction Monitoring: Use TLC or LC-MS to track the disappearance of starting material and the appearance of the mono- and di-substituted products. Quench the reaction at the point of maximum mono-adduct concentration.[2] |

| Low or No Conversion | 1. Insufficiently reactive nucleophile for SNAr. 2. Deactivated pyrimidine substrate (e.g., by electron-donating groups). 3. Water contamination causing hydrolysis of starting material or deactivation of a catalyst. | 1. Increase Nucleophilicity: If using a neutral amine, consider adding a base to generate the more reactive amide anion. For Pd-catalyzed reactions, ensure the base is strong enough (e.g., NaOtBu, LiHMDS).[8] 2. Increase Temperature: If selectivity is not an issue, gently increasing the temperature will increase the reaction rate. Microwave irradiation can also be effective.[9] 3. Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents. Use of an inert atmosphere is critical, especially for moisture-sensitive Pd-catalyzed systems.[7] |

Data Presentation: Regioselectivity Under Various Conditions

The following table summarizes reported regioselectivities to guide your experimental design.

| Substrate | Nucleophile | Conditions | C4:C2 Ratio | Reference(s) |

| 6-Aryl-2,4-dichloropyrimidine | Aliphatic Secondary Amines | K₂CO₃, DMAc, rt | ~2:1 to 4:1 | [3] |

| 6-Aryl-2,4-dichloropyrimidine | Aliphatic Secondary Amines | Pd(OAc)₂/dppb, LiHMDS, THF, -20 °C | >30:1 | [2][3] |

| 6-Aryl-2,4-dichloropyrimidine | Aromatic Amines (Anilines) | LiHMDS, THF, -60 °C (No Catalyst) | >97:3 | [3][4] |

| 5-Nitro-2,4-dichloropyrimidine | Tertiary Amines | iPrNEt, CHCl₃, 40 °C | Highly C2-Selective | [5][6] |

| 2,4-Dichloropyrimidine | Primary Alkyl Amine | Et₃N, THF, rt | 3:1 | [9] |

Experimental Protocols

Protocol 1: Highly Regioselective C4-Amination (Pd-Catalyzed)

This protocol is a generalized procedure for the C4-selective amination of a 6-aryl-2,4-dichloropyrimidine with a secondary aliphatic amine, based on established literature.[2][3]

-

Reagent Preparation: In an oven-dried flask under an inert atmosphere (Argon), add the 6-aryl-2,4-dichloropyrimidine (1.0 eq.), Palladium(II) acetate (0.02 eq.), and 1,4-Bis(diphenylphosphino)butane (dppb) (0.02 eq.). Add anhydrous tetrahydrofuran (THF).

-

Amine/Base Pre-mixing: In a separate dry flask, add the aliphatic secondary amine (1.1 eq.) and anhydrous THF. Cool the solution to 0 °C. Slowly add LiHMDS (1.1 eq., 1.0 M solution in THF) dropwise. Stir the mixture at 0 °C for 15 minutes. Causality: Pre-forming the lithium amide of the nucleophile is crucial. Adding the amine directly to the reaction mixture before the base can lead to a non-catalyzed SNAr background reaction, which has poor regioselectivity.[3]

-

Reaction Execution: Cool the flask containing the dichloropyrimidine and catalyst to -20 °C. Slowly add the pre-mixed amine/base solution via syringe over 10 minutes.

-

Monitoring: Stir the reaction at -20 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up and Purification: Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Non-Catalyzed C4-Selective Amination with Anilines

This protocol describes the highly selective reaction of anilines with 6-aryl-2,4-dichloropyrimidines.[3]

-

Reagent Preparation: In a dry flask under an inert atmosphere, dissolve the 6-aryl-2,4-dichloropyrimidine (1.0 eq.) in anhydrous THF and cool the solution to -60 °C.

-

Anilide Formation: In a separate dry flask, dissolve the aniline (1.1 eq.) in anhydrous THF and cool to 0 °C. Add LiHMDS (1.1 eq., 1.0 M solution in THF) dropwise and stir for 15 minutes.

-

Reaction Execution: Slowly add the pre-formed anilide solution to the cold solution of the dichloropyrimidine.

-

Monitoring and Work-up: Stir at -60 °C for 30 minutes, then warm to room temperature. Monitor by TLC or LC-MS. Upon completion, perform an aqueous work-up as described in Protocol 1.

References

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29. [Link]

-

Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Catalysis. [Link]

-

Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]

-

Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class | Chapter 48. [Link]

-

Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]

-

A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]

-

C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS. [Link]

-

Amination of 4,6-and 2,4-Dichloropyrimidines with Polyamines. ResearchGate. [Link]

-

Amination of 2-chloro-and 2,4-dichloropyrimidines by polyamines. ResearchGate. [Link]

-

A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate. [Link]

-

2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry. Studylib. [Link]

Sources

- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. studylib.net [studylib.net]

Technical Support Center: High-Purity Isolation of 2,4-Dichloropyrimidine

Topic: Removal of Phosphorus Oxychloride (

Executive Summary

The synthesis of 2,4-dichloropyrimidine (2,4-DCP) from uracil typically utilizes a significant excess of phosphorus oxychloride (

-

Safety: Violent, delayed exotherms during aqueous workup.

-

Product Integrity:

hydrolysis generates HCl and heat, creating an acidic environment that hydrolyzes 2,4-DCP back to uracil derivatives (specifically at the C4 position), drastically reducing yield.

This guide details the "Strip & Quench" protocol, the industry standard for maximizing yield while ensuring operator safety.

Module 1: The "Strip & Quench" Protocol

Standard Operating Procedure for

Phase A: Bulk Removal (Vacuum Stripping)

Do not attempt to quench the crude reaction mixture directly if a large excess of

-

Cool Down: Allow the reaction mixture to cool to ~50-60°C.

-

Vacuum Setup: Equip the flask with a short-path distillation head.

-

The Strip: Apply vacuum (gradually reducing to 10–20 mmHg) while maintaining a bath temperature of 60–70°C.

-

Technical Insight:

boils at 105°C (atm). Under vacuum, it distills off readily. -

Target: Remove >90% of the solvent volume. The residue should be a thick oil or semi-solid.

-

-

Azeotropic Chase (Optional but Recommended): Add dry toluene (2-3x volume of residue) and strip again. This helps co-distill trace

and prevents the residue from solidifying into an intractable mass.

Phase B: The "Reverse Quench" (Critical Safety Step)

The most common accident in this workflow is adding water to the reaction flask. Always add the reaction mass to the ice.

The Setup:

-

Vessel A: Crude reaction residue (dissolved in a minimal amount of DCM or Toluene if too viscous).

-

Vessel B (Quench Pot): A slurry of crushed ice and water (approx. 5x mass of residue). Optional: Add

to the ice to buffer immediately, but watch for foaming.

The Protocol:

-

Maintain Vessel B at < 10°C using an external ice bath.

-

Slowly cannulate or drip the contents of Vessel A into Vessel B with vigorous stirring.

-

Monitor Temperature: If Vessel B rises above 20°C, STOP addition and add more ice.

-

Why? High temp + Acid = Hydrolysis of 2,4-DCP to 2-chlorouracil.

-

Workflow Logic Visualization

The following diagram illustrates the decision matrix for a safe quench.

Figure 1: The "Reverse Quench" decision logic to prevent thermal runaway and product degradation.

Module 2: Purification & Isolation

Once quenched and extracted (typically into Dichloromethane or Ethyl Acetate), the product must be purified.

Data Table: Physical Properties for Isolation

| Property | Value | Notes |

| Boiling Point ( | 105.8°C | Remove via vacuum strip before workup. |

| Boiling Point (2,4-DCP) | ~101°C @ 22 mmHg | Can be distilled, but requires good vacuum. |

| Melting Point (2,4-DCP) | 37–38°C | Low melting point makes crystallization tricky but possible. |

| Solubility | Soluble in DCM, EtOAc, Toluene | Slightly soluble in water; hydrolyzes slowly. |

Method A: Vacuum Distillation (Preferred for Scale)

If the crude oil is relatively clean, distillation is the most effective method.

-

Head Temp: Collect fractions boiling between 98–104°C (at 22 mmHg).

-

Warning: Ensure the pot residue does not overheat; polymerization of byproducts can occur.

Method B: Recrystallization (Preferred for Purity)

For high-purity applications (drug discovery), recrystallization removes trace colored impurities.

-

Solvent System: Petroleum Ether (60–90) or Hexanes.

-

Technique:

-

Dissolve crude solid in minimum hot hexanes (~50°C).

-

Optional: Treat with activated charcoal and hot filter to remove dark tar.

-

Cool to -20°C (freezer). 2,4-DCP has a low melting point (37°C), so room temp crystallization often fails or yields an oil.

-

Note: Avoid alcohols (Methanol/Ethanol) if possible. While some literature cites them, 2,4-DCP is susceptible to nucleophilic attack by alkoxides at high temperatures.

-

Module 3: Troubleshooting & FAQs

Q1: My crude product is a black tar/oil. What happened?

Diagnosis: This is usually due to "charring" caused by the exotherm during quenching or overheating during the reaction.

-

The Fix: You cannot easily reverse the tar formation. For the next run, ensure you strip the

thoroughly before quenching. If the oil is black but contains product, try a steam distillation or rapid vacuum distillation to pull the volatile 2,4-DCP away from the non-volatile tar.

Q2: I smell a sharp, acrid odor even after drying the solid. Is it safe?

Diagnosis: This indicates trapped

-

The Fix: Dissolve the solid in DCM and wash again with saturated

, then brine. Dry over

Q3: The yield is significantly lower than literature (e.g., < 50%).

Diagnosis: Hydrolysis. The 4-chloro position is highly reactive. If your quench water became hot (>30°C) or remained acidic (pH < 4) for too long, you converted your product to 2-chlorouracil (water soluble).

-

The Fix:

-

Keep the quench temp < 10°C.

-

Neutralize to pH 7–8 immediately after addition.

-

Do not let the aqueous layer sit overnight before extraction.

-

Q4: Can I use Toluene as the reaction solvent to avoid stripping ?

Answer: Yes, this is a valid process modification.

-

Protocol: Run the reaction in Toluene with 2-3 equivalents of

(rather than using -

Benefit: Upon completion, you can wash the Toluene layer directly with ice water (carefully). The

concentration is lower, making the exotherm more manageable.[3]

References

-

Synthesis & Workup: Organic Syntheses, Coll. Vol. 5, p. 142 (1973); Vol. 43, p. 110 (1963). (Describes the analogous chlorination and workup safety).

-

Quenching Safety: BenchChem Technical Support, "Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride". (General safety protocols for

). -

Physical Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77303, 2,4-Dichloropyrimidine. .

-

Recrystallization Solvents: ChemicalBook, "2,4-Dichloropyrimidine Synthesis and Purification". .

Sources

Validation & Comparative

NMR Characterization of 2,4-Dichloropyrimidine Substitution Products

Comparison Guide for Drug Discovery & Medicinal Chemistry

Executive Summary: The Regioselectivity Challenge

In medicinal chemistry, the 2,4-dichloropyrimidine (2,4-DCP) scaffold is a ubiquitous starting point for synthesizing kinase inhibitors and other bioactive heterocycles. The core challenge lies in regioselectivity during Nucleophilic Aromatic Substitution (

While the C4-position is generally more reactive due to the "para-like" activation by N1 and less steric hindrance, the C2-position can become active under specific conditions (e.g., specific catalysts, alkoxide nucleophiles, or bulky C5 substituents).

The Problem: The resulting products, 4-substituted-2-chloropyrimidine and 2-substituted-4-chloropyrimidine , are regioisomers . They possess identical molecular weights (isobaric) and similar polarities, rendering standard LC-MS identification useless and HPLC separation difficult.

The Solution: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical tool. This guide compares 1D and 2D NMR techniques to unambiguously distinguish these isomers, providing a self-validating protocol for your lab.

Comparative Analysis of Characterization Methods

The following table summarizes the effectiveness of different analytical techniques for this specific isomeric problem.

| Feature | Method A: 1D Proton ( | Method B: 2D NMR (HMBC/NOESY) | Method C: LC-MS / HPLC |

| Primary Utility | Rapid Screening | Definitive Structural Proof | Purity & Mass Confirmation |

| Differentiation Basis | Chemical Shift ( | Through-space (NOE) & 3-bond couplings | Retention Time (unreliable alone) |

| Confidence Level | High (90%) | Absolute (100%) | Low (0%) |

| Time Requirement | < 10 mins | 30-60 mins | < 5 mins |

| Key Limitation | Ambiguous if signals overlap | Requires higher concentration | Cannot distinguish isomers |

Technical Deep Dive: The NMR Logic

3.1. The Reaction Pathway & Regioselectivity [1][2]

To understand the spectra, we must visualize the reaction outcome. The C4 position is typically favored because the intermediate Meisenheimer complex is stabilized by the nitrogen at position 1 (N1).

Figure 1: Regioselectivity pathways for 2,4-DCP. C4 substitution is the standard outcome, but C2 isomers must be ruled out.

3.2. Method A: 1D

NMR (The H5 Shielding Effect)

The proton at position 5 (H5 ) is the diagnostic marker.

-

In 2,4-DCP: H5 is electron-deficient, appearing downfield (~7.4 – 7.6 ppm).

-

In C4-Substitution: An electron-donating nucleophile (like an amine) at C4 is ortho to H5. Through resonance, it pushes electron density onto C5, significantly shielding H5 .

-

Result: H5 shifts upfield (typically < 6.5 ppm).

-

-

In C2-Substitution: The nucleophile is meta to H5. The shielding effect is much weaker.

-

Result: H5 remains relatively downfield (typically > 7.0 ppm).

-

Data Table: Typical Chemical Shifts (in DMSO-

| Compound | H5 Shift ( | H6 Shift ( | |

| 2,4-Dichloropyrimidine | ~7.65 (d) | ~8.70 (d) | ~1.05 ppm |

| 4-Morpholino-2-chloropyrimidine (C4-Sub) | ~6.60 (d) | ~8.10 (d) | ~1.50 ppm |

| 2-Morpholino-4-chloropyrimidine (C2-Sub) | ~7.10 (d) | ~8.25 (d) | ~1.15 ppm |

Note: Values are approximate and solvent-dependent. The large upfield shift of H5 is the key indicator for C4 substitution.

3.3. Method B: 2D NMR (The "Smoking Gun")

When 1D data is ambiguous (e.g., complex mixtures), 2D NMR provides indisputable proof.

-

NOESY (Nuclear Overhauser Effect): Detects protons close in space (< 5 Å).

-

C4-Isomer: The nucleophile's protons (e.g., N-H or

-CH) are physically adjacent to H5 . Strong NOE observed. -

C2-Isomer: The nucleophile is distant from H5 and H6. No NOE to ring protons.

-

-

HMBC (Heteronuclear Multiple Bond Correlation): Detects 2-3 bond couplings.

-

C4-Isomer: Nucleophile protons couple to C4 (which couples to H5).

-

C2-Isomer: Nucleophile protons couple to C2 .

-

Experimental Protocol: Self-Validating Workflow

Objective: Synthesize and characterize the product of 2,4-DCP with Morpholine.

Step 1: Synthesis (Micro-scale)

-

Dissolve 2,4-dichloropyrimidine (100 mg, 0.67 mmol) in ethanol (2 mL).

-

Add Morpholine (1.1 eq) and Diisopropylethylamine (DIPEA, 1.5 eq) at 0°C.

-

Stir at RT for 1 hour (Monitor by TLC; 30% EtOAc/Hexane).

-

Note: C4 substitution is fast; C2 requires heat/forcing conditions.

Step 2: NMR Sample Preparation

-

Isolate crude product via evaporation (or mini-workup: EtOAc/Water).

-

Dissolve ~10 mg of dry solid in 0.6 mL DMSO-

(preferred over -

Filter through a cotton plug into the NMR tube to remove particulates (essential for good shimming).

Step 3: Acquisition & Analysis Logic

Run a standard proton scan (16 scans). Follow this decision tree:

Figure 2: Step-by-step decision matrix for assigning pyrimidine regiochemistry.

Critical Insights for the Senior Scientist

-

Solvent Effects: Shift values change between

and DMSO- -

Coupling Constants (

): The coupling constant between H5 and H6 ( -

The "Isobaric Trap": Never rely on LC-MS alone. If you see a single peak in LC-MS, it does not mean you have a single isomer; it means your gradient might not separate the regioisomers. Always verify with NMR.

References

- Regioselectivity Mechanisms in Pyrimidines Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Source: WuXi AppTec / QM Magic Class.

-

C2-Selective Methodologies

-

HMBC Characteriz

-

General NMR Shift D

- Title: Chemical Shift Variations in Common Metabolites (Reference for pH/Solvent effects).

- Source: N

-

URL:[Link]

Sources

- 1. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]

- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 3. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

Comparative Guide: 2,4-Dichloropyrimidine vs. 2-Chloropyrimidine Nucleophilic Activity

Abstract

This technical guide compares the nucleophilic aromatic substitution (

Mechanistic Analysis & Reactivity Hierarchy

Electronic Activation and The "Pyridine-Like" Nitrogen

Pyrimidines are electron-deficient heterocycles (π-deficient), making them highly susceptible to nucleophilic attack. The nitrogen atoms withdraw electron density from the ring carbons via induction (-I) and resonance (-M), lowering the energy of the LUMO and facilitating the formation of the anionic Meisenheimer complex.

-

2-Chloropyrimidine: Activated by two adjacent nitrogen atoms (N1 and N3). The C2 position is electron-poor, but the ring lacks additional electron-withdrawing substituents.

-

2,4-Dichloropyrimidine: The C4 position is activated by N3 (ortho-like) and N1 (para-like). Crucially, the chlorine at C2 acts as an additional electron-withdrawing group (EWG), further activating the C4 position. Similarly, the C4-Cl activates the C2 position.

Reactivity Conclusion:

Regioselectivity in 2,4-Dichloropyrimidine

The primary challenge with 2,4-dichloropyrimidine is controlling which chlorine is displaced.

-

C4 Selectivity (Major): Under standard

conditions (neutral/basic), the C4 position is more reactive .-

Reason: Attack at C4 leads to a para-quinoid Meisenheimer intermediate, where the negative charge is delocalized onto the N1 nitrogen. This is energetically more stable than the ortho-quinoid intermediate formed by C2 attack.

-

Sterics: C4 is generally less sterically hindered than C2 (flanked by two nitrogens).

-

-

C2 Selectivity (Minor/Conditional): Can occur if the C4 position is blocked, if specific catalysts (e.g., bulky Pd-NHC complexes) are used, or if the nucleophile is directed by H-bonding (e.g., certain alkoxides).

Visualizing the Mechanism

The following diagram illustrates the reactivity hierarchy and the stability of the intermediates.

Caption: Comparative reaction pathways. The C4-attack on 2,4-dichloropyrimidine proceeds via the most stable intermediate, leading to the kinetic major product.

Comparative Performance Data

The following table summarizes the reaction conditions and expected outcomes for nucleophilic substitution.

| Feature | 2,4-Dichloropyrimidine | 2-Chloropyrimidine |

| Primary Reactivity Site | C4 Position (Kinetic control) | C2 Position (Only site) |

| Relative Rate ( | High ( | Moderate (Requires higher temp or stronger Nu) |

| Selectivity Ratio (C4:C2) | Typically 90:10 to 98:2 with amines | N/A |

| Solvent Effect | Polar aprotic (DMF, DMSO) reduces selectivity. Alcohols (n-BuOH, IPA) improve C4 selectivity. | Tolerates water/organic mixtures well. |

| Common Byproducts | 2,4-Disubstituted product (over-reaction), C2-isomer. | Hydrolysis to 2-hydroxypyrimidine (if wet). |

| Catalysis Needs | Usually uncatalyzed for | Often requires Pd-catalysis for anilines or weak nucleophiles.[1] |

Experimental Protocols

Protocol A: Regioselective C4-Amination of 2,4-Dichloropyrimidine

This protocol utilizes the solvent effect of n-butanol and the base DIPEA to maximize C4 selectivity, preventing the "over-reaction" to the disubstituted product.

Objective: Synthesis of 4-amino-2-chloropyrimidine derivatives.

Reagents:

-

2,4-Dichloropyrimidine (1.0 equiv)

-

Amine Nucleophile (1.05 equiv)

-

Diisopropylethylamine (DIPEA) (1.2 equiv)

-

Solvent: n-Butanol (0.5 M concentration) or IPA.

Step-by-Step Workflow:

-

Preparation: Dissolve 2,4-dichloropyrimidine in n-butanol in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C using an ice bath. Note: Lower temperature enhances regioselectivity.

-

Addition: Add DIPEA followed by the slow, dropwise addition of the amine nucleophile over 15–20 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.

-

Monitor: Check via TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of starting material and the formation of the mono-substituted product.

-

-

Workup:

-

Evaporate the alcohol solvent under reduced pressure.

-

Redissolve the residue in EtOAc and wash with water (

) and brine ( -

Dry over

, filter, and concentrate.

-

-

Purification: If the C2 isomer is present (>5%), recrystallization from EtOH/Water is often effective for solid products. Otherwise, flash column chromatography is required.

Protocol B: Amination of 2-Chloropyrimidine (Water/Green Method)

2-Chloropyrimidine is sufficiently reactive to undergo substitution in aqueous media, often without transition metal catalysis.[2]

Objective: Synthesis of 2-aminopyrimidine derivatives.

Reagents:

-

2-Chloropyrimidine (1.0 equiv)

-

Amine Nucleophile (1.2 equiv)

-

Base:

(2.0 equiv) -

Solvent: Water (or Water/Dioxane 1:1 if solubility is poor).

Step-by-Step Workflow:

-

Mixing: Suspend 2-chloropyrimidine and the amine in water.

-

Activation: Add

. -

Heating: Heat the reaction to 80–100 °C for 4–12 hours.

-

Note: Unlike the dichloro-analog, this reaction usually requires thermal energy to reach full conversion.

-

-

Workup:

-

Cool to RT. The product often precipitates out of the aqueous solution.

-

Filter the solid and wash with cold water.

-

If no precipitate forms, extract with DCM or EtOAc.

-

Troubleshooting & Optimization Logic

Decision Tree for Synthesis

Use this logic flow to determine the correct pathway for your target molecule.

Caption: Strategic workflow for selecting the starting material and reaction sequence.

Common Issues and Solutions

| Problem | Cause | Solution |

| Low Selectivity (Mixture of C2/C4) | Reaction temperature too high or solvent too polar (e.g., DMF). | Switch to n-Butanol or IPA . Lower temperature to -20°C to 0°C. Add amine slower. |

| Over-reaction (Disubstitution) | Excess nucleophile or reaction running too long. | Use exactly 1.0–1.05 equiv of nucleophile. Stop reaction immediately upon consumption of starting material. |

| No Reaction (2-Chloropyrimidine) | Nucleophile is weak (e.g., aniline) or temperature too low.[1] | Increase temp to >100°C (microwave). Use Pd-catalysis (Buchwald-Hartwig) for weak nucleophiles. |

| Hydrolysis (OH formation) | Wet solvent or hygroscopic base. | Use anhydrous solvents.[1] Switch base to non-hygroscopic options (e.g., |

References

-

WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29.[3][4] [Link]

-